

# An In-depth Technical Guide to the Burgess Reagent: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: *Burgess reagent*

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## Abstract

The **Burgess reagent**, methyl N-(triethylammoniumsulfonyl)carbamate, is a highly selective and mild dehydrating agent with broad utility in modern organic synthesis. Its unique internal salt structure contributes to its efficacy in a variety of chemical transformations, most notably the dehydration of alcohols to alkenes. This guide provides a comprehensive overview of the **Burgess reagent**, detailing its chemical structure, physicochemical properties, and diverse applications. Detailed experimental protocols for its synthesis and key reactions are presented, alongside mechanistic insights visualized through logical diagrams. This document serves as a technical resource for researchers leveraging the **Burgess reagent** in synthetic chemistry and drug development.

## Chemical Structure and Identification

The **Burgess reagent** is an inner salt of a carbamate derivative. Its structure is characterized by a sulfonylcarbamate core with a triethylammonium counterion covalently bound to the sulfonyl group.

Systematic Name: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt<sup>[1]</sup>

Common Names: **Burgess Reagent**, Methyl N-(triethylammoniosulfonyl)carbamate

Chemical Structure:

Caption: Chemical structure of the **Burgess Reagent**.

## Physicochemical Properties

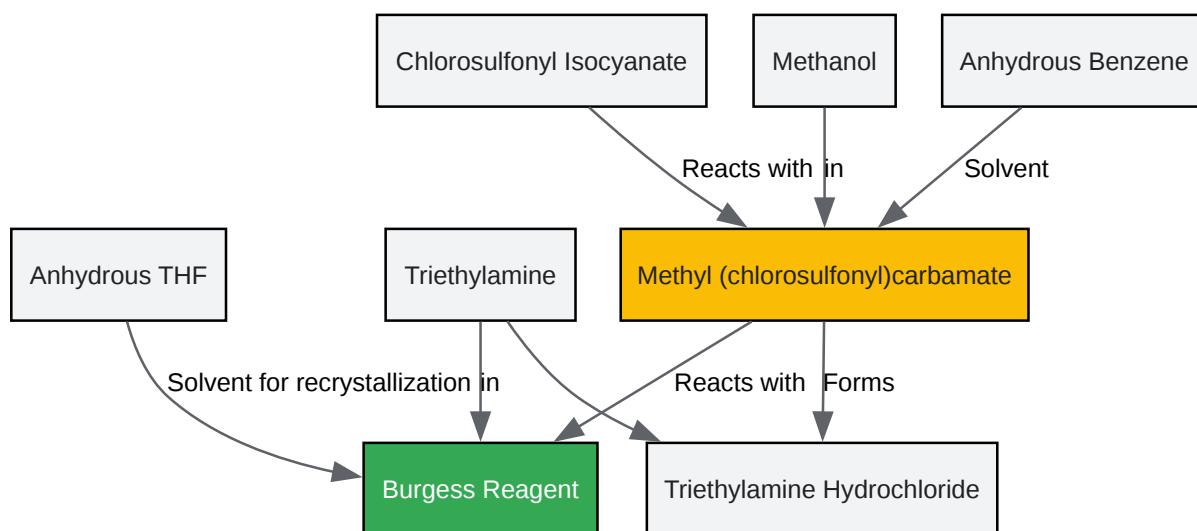
The **Burgess reagent** is a white to light yellow crystalline solid that is sensitive to moisture and air, necessitating storage under an inert atmosphere at low temperatures (-20°C is recommended).[2][3] It is generally soluble in many common organic solvents.[4]

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> S	[4]
Molecular Weight	238.30 g/mol	[4]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	76-79 °C	[5]
Density (estimate)	1.3023 g/cm <sup>3</sup>	[5]
Solubility	Soluble in common organic solvents (e.g., THF, benzene, DMSO)	[4][6]
Spectral Data		
IR	Conforms to structure	[7]
<sup>1</sup> H NMR	Data not readily available in searched sources.	
<sup>13</sup> C NMR	Data not readily available in searched sources.	

## Synthesis of the Burgess Reagent

The **Burgess reagent** is prepared in a two-step synthesis from chlorosulfonyl isocyanate, methanol, and triethylamine.[8]

## Logical Workflow for Synthesis



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Caption: Logical workflow for the synthesis of the **Burgess Reagent**.

## Experimental Protocol

### Step 1: Synthesis of Methyl (chlorosulfonyl)carbamate[8]

- Caution: Chlorosulfonyl isocyanate is highly corrosive and moisture-sensitive. This procedure should be performed in a fume hood with appropriate personal protective equipment.
- To a solution of chlorosulfonyl isocyanate (0.580 mol) in anhydrous benzene (150 mL) in a two-necked flask, a solution of anhydrous methanol (0.500 mol) in anhydrous benzene (25 mL) is added dropwise over 30 minutes while maintaining the temperature at 25-30 °C.
- The reaction mixture is stirred for an additional 30 minutes.
- Olefin-free hexane (125 mL) is added over 5 minutes while cooling the flask to 0-5 °C.
- The precipitated product is collected by filtration, washed with hexane, and dried under vacuum to yield methyl (chlorosulfonyl)carbamate as a white solid.

### Step 2: Synthesis of the **Burgess Reagent** (Inner Salt)[8]

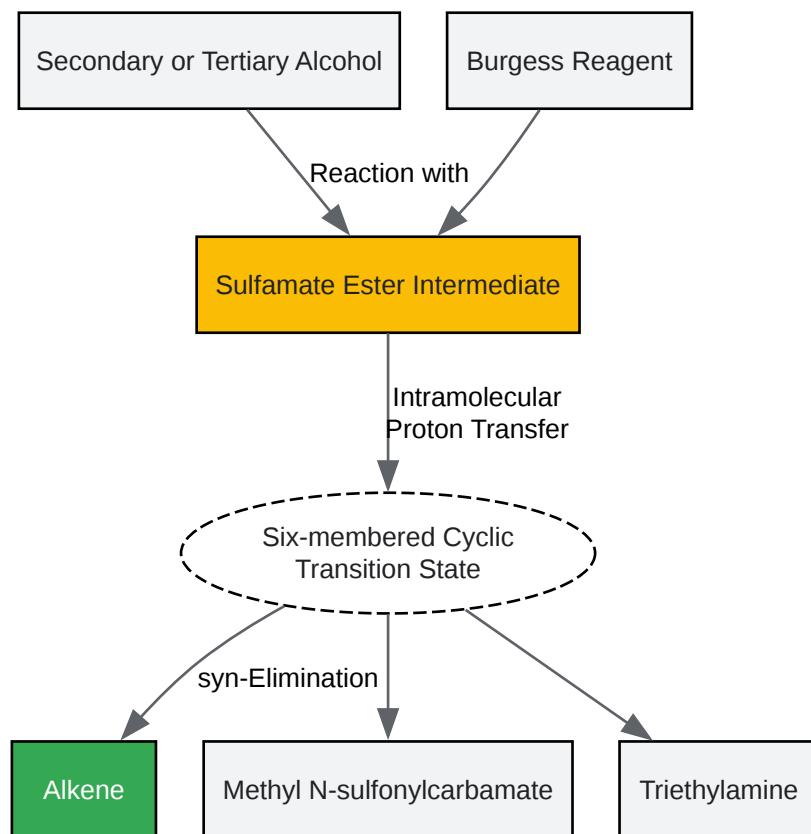
- To a stirred solution of anhydrous triethylamine (0.225 mol) in anhydrous benzene (50 mL) at 10-15 °C, a solution of methyl (chlorosulfonyl)carbamate (0.100 mol) in anhydrous benzene (225 mL) is added dropwise over 1 hour.
- The mixture is stirred for an additional 30 minutes at 25-30 °C.
- The precipitated triethylamine hydrochloride is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- Recrystallization from anhydrous tetrahydrofuran affords the pure **Burgess reagent** as colorless needles.

## Applications in Organic Synthesis

The **Burgess reagent** is a versatile reagent employed in a range of chemical transformations.

### Dehydration of Alcohols to Alkenes

The most prominent application of the **Burgess reagent** is the mild and selective dehydration of secondary and tertiary alcohols to the corresponding alkenes.<sup>[4]</sup> The reaction proceeds via a syn-elimination mechanism.<sup>[9]</sup> Primary alcohols are generally poor substrates for dehydration with the **Burgess reagent**.<sup>[4]</sup>



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Caption: Mechanism of alcohol dehydration by the **Burgess Reagent**.

- To a solution of the secondary alcohol (1.8 mmol) in anhydrous tetrahydrofuran (THF, 4 mL) under a nitrogen atmosphere, add the **Burgess reagent** (5.5 mmol).
- Reflux the resulting solution for 1 hour.
- After cooling, pour the mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by silica gel column chromatography to yield the alkene.

## Synthesis of Heterocycles

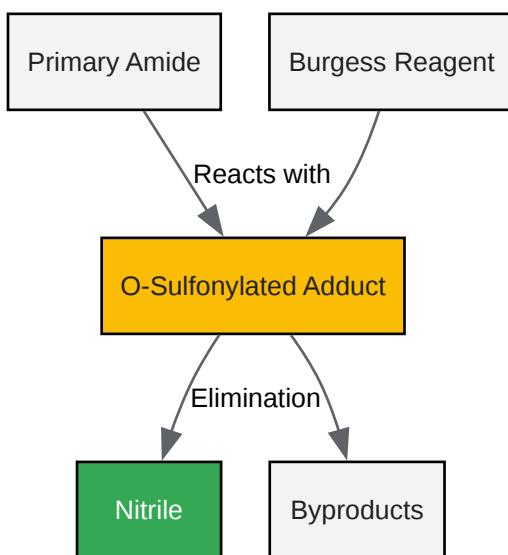
The **Burgess reagent** is effective in the cyclodehydration of various substrates to form heterocyclic compounds.

The reaction of  $\beta$ -hydroxy amides with the **Burgess reagent** provides a convenient route to 2-oxazolines, which are important structural motifs in many biologically active molecules.[10]

- Add a solution of a dipeptide ( $\beta$ -hydroxy amide, 0.16 mmol) in dry THF (3 mL) to a Pyrex tube and flush with nitrogen.
- Add the **Burgess reagent** (0.176 mmol) in small portions.
- Heat the mixture at 70 °C for 0.7-2.5 hours, monitoring the reaction by TLC.
- After completion, cool the mixture to room temperature and evaporate the solvent.
- Purify the residue by column chromatography to afford the 2-oxazoline derivative.

## Conversion of Primary Amides to Nitriles

Primary amides can be dehydrated to the corresponding nitriles using the **Burgess reagent** under mild conditions.[11]



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Caption: Logical workflow for the conversion of primary amides to nitriles.

## Safety and Handling

The **Burgess reagent** is moisture-sensitive and should be handled under an inert atmosphere. [2] It is classified as an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

## Conclusion

The **Burgess reagent** is a powerful and versatile tool in organic synthesis, offering a mild and selective method for various chemical transformations, particularly dehydrations. Its ease of preparation and broad applicability make it an invaluable reagent for chemists in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

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